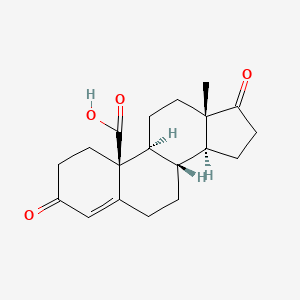
偏硼酸钠
描述
Sodium metaborate is an inorganic sodium salt having metaborate as the counterion. It is an inorganic sodium salt and a member of borate salts.
科学研究应用
二氧化碳捕获与转化
偏硼酸钠 (NaBO2) 因其在二氧化碳 (CO2) 捕获方面的潜力而受到研究。 它可以与 CO2 反应生成高价值化学品,从而兼顾解决全球变暖和推动氢能经济发展 {svg_1}。 该过程涉及 NaBO2 的碳酸化以及通过 NaBO2 和 CO2 合成化学品。 由于 CO2 是一种重要的温室气体,而 NaBO2 是硼氢化钠 (NaBH4) 水解的副产物,而硼氢化钠用于生产氢气 (H2),因此该应用尤为重要。
电化学还原
在电化学还原领域,NaBO2 是一个关键角色。 作为氢能储存材料的硼氢化钠的回收利用是氢能经济面临的挑战。 NaBO2 是该过程的副产物,将其电化学还原回硼氢化钠是目前研究的热点 {svg_2}。 这一过程对于氢气作为能源载体的可持续性至关重要。
摄影处理
摄影显影剂:和补充液使用偏硼酸钠作为缓冲剂来控制溶液的 pH 值 {svg_3}。 这种控制对于生产高质量、细颗粒度的黑白照片以及确保彩色显影剂的正确色平衡至关重要。
环境修复
偏硼酸钠用作创建环保催化体系的前体,该体系可有效去除有机污染物 {svg_4}。 这一应用在环境修复领域具有重要意义,该领域的目标是在不造成额外损害的情况下从环境中去除污染物。
阻燃
在防火安全领域,偏硼酸钠增强了环氧阻燃涂层的阻燃性能 {svg_5}。 这一应用对于提高建筑和制造中使用的材料的安全性至关重要。
玻璃制造
硼硅酸盐玻璃的制造是偏硼酸钠的另一个应用。 这些玻璃因其热膨胀系数低而具有耐热冲击性 {svg_6}。 这一特性使其非常适合用于各种环境,从实验室设备到炊具。
除草剂成分
偏硼酸钠也用于除草剂的组成 {svg_7}。 它的特性有助于控制杂草的生长,有助于农业管理和除草。
石油开采
最后,偏硼酸钠用于提高注入石油开采的流体的 pH 值 {svg_8}。 这一应用在石油工业中至关重要,因为 pH 控制会影响开采过程的效率和安全性。
作用机制
Target of Action
Sodium metaborate primarily targets starch chains . Its high alkalinity helps it break the hydrogen bonding between these chains .
Mode of Action
The compound interacts with its targets by breaking the hydrogen bonds between starch chains . This interaction leads to more extensive chemical changes that create a more highly branched chain polymer of higher molecular weight .
Biochemical Pathways
It’s known that the compound’s interaction with starch chains leads to the formation of a more highly branched chain polymer . This change in the structure of the starch chains could potentially affect various biochemical processes.
Pharmacokinetics
It’s known that the compound is soluble in water , which suggests that it could be readily absorbed and distributed in the body. The compound’s solubility also suggests that it could be excreted from the body through the urinary system.
Result of Action
The interaction of sodium metaborate with starch chains results in the formation of a more highly branched chain polymer . This change in the structure of the starch chains can lead to increased viscosity, quicker tack, and better fluid properties . In addition, sodium metaborate has been found to have antibacterial activity against biofilm-forming pathogens .
Action Environment
The action of sodium metaborate is influenced by environmental factors such as temperature and concentration. For example, the compound’s solubility in water varies with temperature . Additionally, the compound’s action can be affected by its concentration. For instance, a study found that increasing the borohydride concentration changes the system’s microstructure and rheology .
安全和危害
未来方向
The recycling of sodium borohydride, which produces sodium metaborate as a by-product, poses a huge challenge to the drive towards a hydrogen economy . Currently, mechano-chemical, thermo-chemical, and electrochemical are the only reported methods of recycling sodium metaborate into sodium borohydride . Much attention has been devoted to the mechano-chemical and thermo-chemical methods of reduction, but little focus has been devoted to electrochemical methods .
生化分析
Biochemical Properties
Sodium metaborate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to break hydrogen bonds between starch chains, leading to the formation of more highly branched chain polymers . This interaction enhances the viscosity and fluid properties of adhesives. Additionally, sodium metaborate interacts with biofilm-forming bacteria, demonstrating antibacterial properties .
Cellular Effects
Sodium metaborate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways and gene expression. For instance, sodium metaborate’s high alkalinity can disrupt cellular pH balance, affecting cellular metabolism and function . Its antibacterial properties also suggest an impact on cellular processes in pathogenic bacteria .
Molecular Mechanism
At the molecular level, sodium metaborate exerts its effects through several mechanisms. It breaks hydrogen bonds between starch chains, leading to extensive chemical changes and the formation of higher molecular weight polymers . This process involves the crosslinking of borate anions with polyhydroxy groups, resulting in increased viscosity and better fluid properties in adhesives . Sodium metaborate also interacts with biofilm-forming bacteria, disrupting their cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium metaborate change over time. It is known to be hygroscopic, meaning it absorbs moisture from the environment, which can affect its stability and degradation . Studies have shown that sodium metaborate can undergo calcination, leading to changes in its structural properties and reactivity . Long-term exposure to sodium metaborate can result in the formation of metaborate oligomers, which can influence its biochemical properties .
Dosage Effects in Animal Models
The effects of sodium metaborate vary with different dosages in animal models. At lower doses, it may exhibit beneficial properties, such as antibacterial effects . At higher doses, sodium metaborate can be toxic, causing adverse effects on cellular function and metabolism . The lethal dose (LD50) for sodium metaborate in rats is 2330 mg/kg when administered orally .
Metabolic Pathways
Sodium metaborate is involved in various metabolic pathways. It can be converted to sodium borohydride through reactions with reducing agents at high temperatures and pressures . In aqueous solutions, sodium metaborate hydrolyzes to form tetrahydroxyborate anions, which can participate in further biochemical reactions . These pathways highlight the compound’s role in metabolic flux and its interaction with enzymes and cofactors.
Transport and Distribution
Within cells and tissues, sodium metaborate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Sodium metaborate’s high solubility in water allows it to be readily distributed within biological systems . Its localization and accumulation can be influenced by factors such as pH and the presence of other ions.
Subcellular Localization
Sodium metaborate’s subcellular localization affects its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, sodium metaborate may localize to the plasma membrane, centrosomes, and other subcellular structures, influencing its role in cellular processes .
属性
IUPAC Name |
sodium;oxido(oxo)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BO2.Na/c2-1-3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIFVTYDZMXWGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2034386 | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
65.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals, White solid; [Merck Index] Hydrate: Cream colored powder; [MSDSonline] Commercially available as octahydrate and tetrahydrate; [HSDB] | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7132 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
1434 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.0X10+5 mg/L at 20 °C, 36 g/100 g water at 35 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.46 g/cu cm | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White pieces or powder, White hexagonal crystals | |
CAS No. |
7775-19-1, 98536-58-4 | |
| Record name | Sodium metaborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775191 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium(1+), (metaborato-O)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098536584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Boric acid (HBO2), sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium metaborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2034386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium metaborate, anhydrous | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM METABORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6Q395A23R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
966 °C | |
| Record name | SODIUM METABORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5045 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



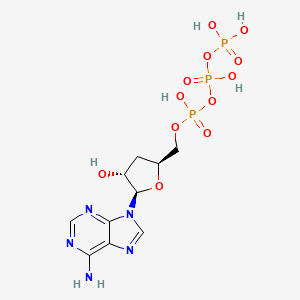
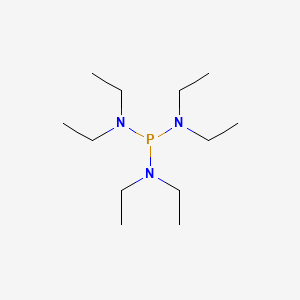
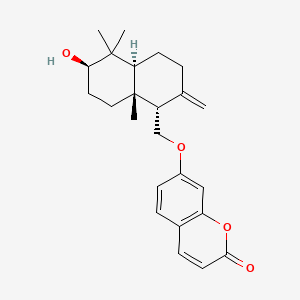
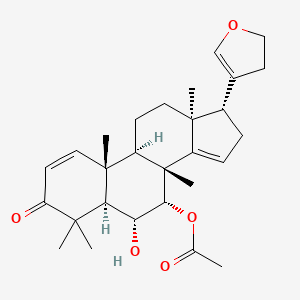
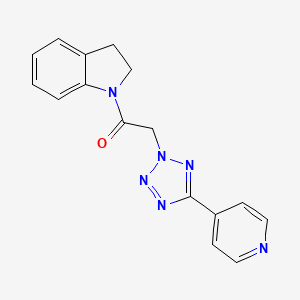

![8-[(1-tert-butyl-5-tetrazolyl)-thiomorpholin-4-ylmethyl]-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B1199223.png)
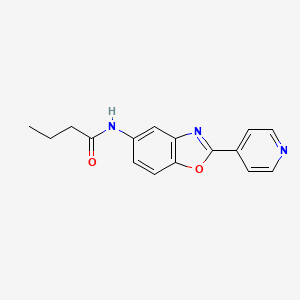
![methyl 5-[1-amino-8,8-dimethyl-5-(morpholin-4-yl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl]furan-2-carboxylate](/img/structure/B1199225.png)
![(1E)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B1199228.png)

![N-[2-(3-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-carboxamide](/img/structure/B1199232.png)
